molecular formula C9H6F3N3O2 B15235436 Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate

Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B15235436
M. Wt: 245.16 g/mol
InChI Key: PVUBWTXSGYOYLN-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a pyrazole derivative with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s photophysical properties are attributed to its electronic structure, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical characteristics .

Biological Activity

Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS Number: 2102176-11-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C9H6N3O2F3
  • Molecular Weight : 245.16 g/mol
  • Purity : ≥97%

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the interaction of 3-amino-pyrazoles with various electrophilic compounds. This compound is synthesized through these methods, enhancing its structural diversity and biological potential .

Anticancer Properties

Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer activity. For instance, derivatives have shown potent inhibitory effects on various cancer cell lines, including breast cancer cells (MDA-MB-231) with IC50 values as low as 0.126 μM . This compound's selective action suggests a favorable therapeutic window, as it demonstrates lesser effects on non-cancerous cells .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It has been reported to inhibit certain protein kinases, which play crucial roles in cancer progression and cellular signaling pathways . This inhibition can lead to reduced tumor growth and metastasis.

Toxicity and Safety Profile

In vivo studies have shown that this compound exhibits a favorable safety profile. For example, no acute toxicity was observed in animal models at doses up to 2000 mg/kg . Furthermore, the pharmacokinetic profile indicates sufficient oral bioavailability (31.8%) and clearance rates that suggest manageable systemic exposure .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Anticancer Efficacy : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant reductions in cell proliferation and induced apoptosis through caspase activation .
  • Enzymatic Activity : The compound was found to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis, suggesting its potential as an anti-metastatic agent .
  • Photophysical Properties : Research has also indicated that derivatives of pyrazolo[1,5-a]pyrimidines possess unique photophysical properties that enable their use as biomarkers for lipid droplets in cancer cells .

Summary of Biological Activities

Activity Effect IC50 Value
Anticancer (MDA-MB-231)Inhibition of cell proliferation0.126 μM
Enzyme Inhibition (MMPs)Reduced metastatic potentialN/A
ToxicityNo acute toxicity at high doses>2000 mg/kg
Oral BioavailabilityModerate31.8%

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H6F3N3O2/c1-17-8(16)6-3-14-15-4-5(9(10,11)12)2-13-7(6)15/h2-4H,1H3

InChI Key

PVUBWTXSGYOYLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2N=CC(=CN2N=C1)C(F)(F)F

Origin of Product

United States

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